5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
Scientific Research Applications
5-HT2 Antagonist Activity
Compounds with a structure similar to the query have been synthesized and evaluated for their antagonist activity against the 5-HT2 receptor, which plays a critical role in neurotransmission. For example, a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives demonstrated potent 5-HT2 antagonist activity. This suggests their potential use in developing treatments for disorders related to the serotonin system, such as depression and anxiety (Watanabe et al., 1992).
Antimicrobial and Antitumor Agents
Another area of application is the synthesis of compounds for potential antimicrobial and antitumor purposes. For instance, thiazolopyrimidine derivatives have been prepared and tested as antimicrobial and antitumor agents, although with varying degrees of success. Some of these compounds exhibited promising antimicrobial activity, highlighting the therapeutic potential of such molecular structures in combating infections (Said et al., 2004).
Anti-Diabetic Drug Development
The synthesis of triazolo-pyridazine-6-yl-substituted piperazines has been investigated for their potential as anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition. This mechanism is crucial for enhancing the incretin system, which is involved in glucose metabolism, making these compounds valuable in the development of treatments for type 2 diabetes (Bindu et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5-cyclopropyl-2-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-13-3-4-14(2)16(11-13)19(29)25-7-9-26(10-8-25)21-23-20-22-17(15-5-6-15)12-18(28)27(20)24-21/h3-4,11-12,15H,5-10H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYXHIWDRLENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=NC4=NC(=CC(=O)N4N3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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